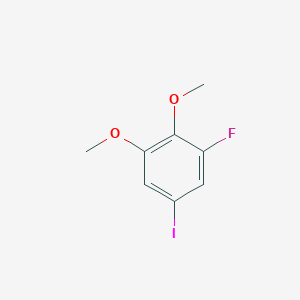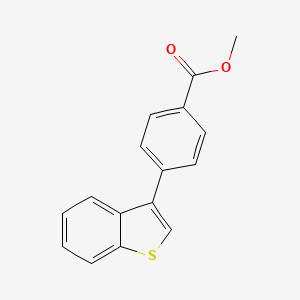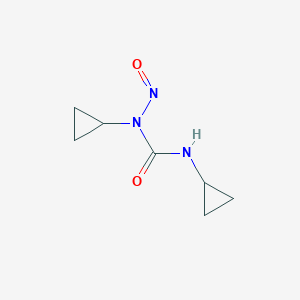
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, amines, and alkylating agents. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Intercalating with DNA: Disrupting DNA replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- is unique due to its specific functional groups and alkyl chains, which may confer distinct biological activities and physicochemical properties compared to other quinoline derivatives.
属性
CAS 编号 |
5429-99-2 |
|---|---|
分子式 |
C35H64N2O |
分子量 |
528.9 g/mol |
IUPAC 名称 |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N,N-dioctylnonan-1-amine |
InChI |
InChI=1S/C35H64N2O/c1-4-6-8-10-15-19-27-36(28-20-16-11-9-7-5-2)29-21-17-13-12-14-18-22-30-37-31-23-24-33-32-34(38-3)25-26-35(33)37/h25-26,32H,4-24,27-31H2,1-3H3 |
InChI 键 |
LLGUYHIAUCZNEV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCCCN1CCCC2=C1C=CC(=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


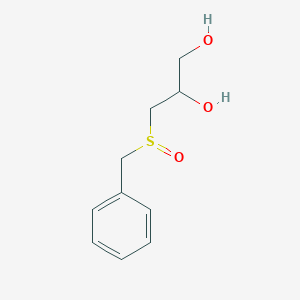

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)
![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)
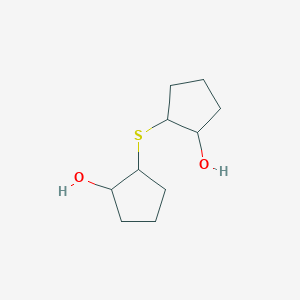
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
